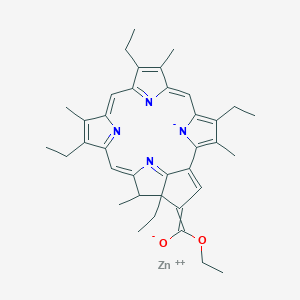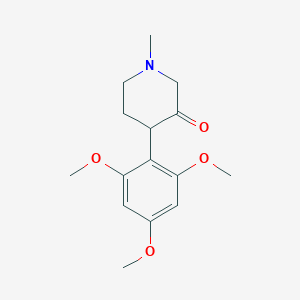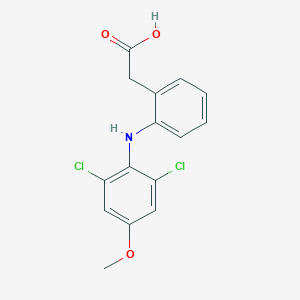
4/'-Methoxydiclofenac
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes two chlorine atoms and a methoxy group attached to a phenyl ring, making it a compound of interest for various synthetic and analytical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid typically involves the reaction of 2,6-dichloro-4-methoxyaniline with phenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
化学反应分析
Types of Reactions
2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives, depending on the substituents introduced.
科学研究应用
2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid has numerous scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or analgesic agent.
Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Diclofenac: A widely used non-steroidal anti-inflammatory drug with a similar structure.
2-[(2,6-Dichlorophenyl)amino]benzoic acid:
Uniqueness
2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
118409-80-6 |
|---|---|
分子式 |
C15H13Cl2NO3 |
分子量 |
326.2 g/mol |
IUPAC 名称 |
2-[2-(2,6-dichloro-4-methoxyanilino)phenyl]acetic acid |
InChI |
InChI=1S/C15H13Cl2NO3/c1-21-10-7-11(16)15(12(17)8-10)18-13-5-3-2-4-9(13)6-14(19)20/h2-5,7-8,18H,6H2,1H3,(H,19,20) |
InChI 键 |
QUCMNGZSCKYXDD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C(=C1)Cl)NC2=CC=CC=C2CC(=O)O)Cl |
规范 SMILES |
COC1=CC(=C(C(=C1)Cl)NC2=CC=CC=C2CC(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B37940.png)
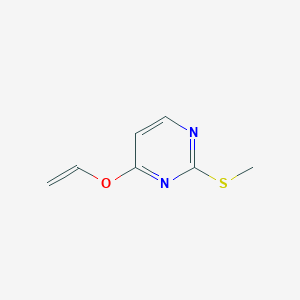
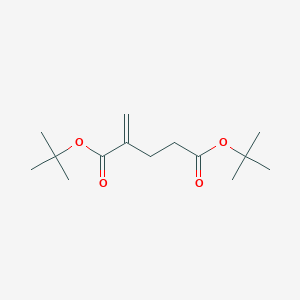
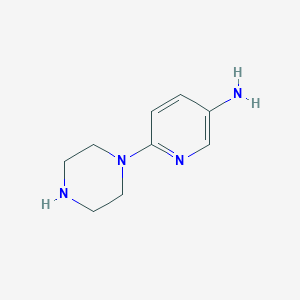
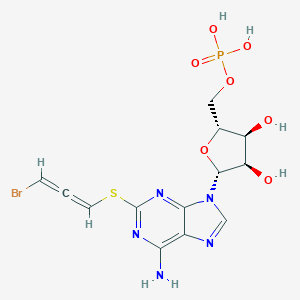
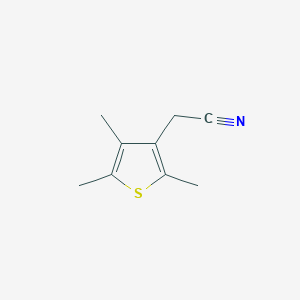
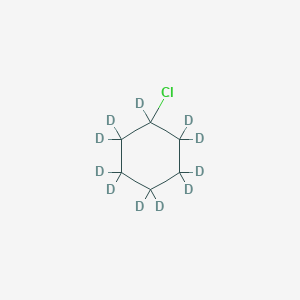
![3-(4-(Trifluoromethyl)phenyl)pyrido[3,4-E][1,2,4]triazine](/img/structure/B37954.png)
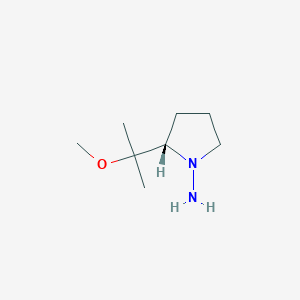
![Methyl 4-(methyl[4-(1-pyrrolidinyl)-2-butynyl]amino)-4-oxobutanoate](/img/structure/B37959.png)
